2,5,6-Trimethylhept-5-en-3-yn-2-ol
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Overview
Description
2,5,6-Trimethylhept-5-en-3-yn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of multiple functional groups, including an alcohol group, an alkyne, and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylhept-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trimethylhept-5-en-3-yne and a suitable alcohol precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trimethylhept-5-en-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,6-Trimethylhept-5-en-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
2,5,5-Trimethylhept-3-yne: Similar in structure but lacks the alcohol group.
2,5,5-Trimethylhept-3-ene: Similar in structure but lacks the alkyne group.
Uniqueness: 2,5,6-Trimethylhept-5-en-3-yn-2-ol is unique due to the presence of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an alcohol, alkyne, and alkene group makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
62839-58-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,5,6-trimethylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)9(3)6-7-10(4,5)11/h11H,1-5H3 |
InChI Key |
SXEHGPAKKSQIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C#CC(C)(C)O)C |
Origin of Product |
United States |
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